ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate
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Overview
Description
Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a difluorophenyl group, and a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 2,6-difluorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyanoacetylurethane: Similar in structure but lacks the difluorophenyl group.
Ethyl cyanoacetate: A precursor in the synthesis of the compound but lacks the hydrazono and difluorophenyl groups.
Uniqueness
Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate is unique due to the presence of both the cyano and difluorophenyl groups, which confer specific chemical properties and biological activities. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
ethyl N-[(2E)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O3/c1-2-21-12(20)16-11(19)9(6-15)17-18-10-7(13)4-3-5-8(10)14/h3-5,18H,2H2,1H3,(H,16,19,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDIDNNNCCLAJ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=C(C=CC=C1F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N/NC1=C(C=CC=C1F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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